molecular formula C10H10BNO2 B6206336 [3-(1-cyanocyclopropyl)phenyl]boronic acid CAS No. 2096334-10-8

[3-(1-cyanocyclopropyl)phenyl]boronic acid

Cat. No.: B6206336
CAS No.: 2096334-10-8
M. Wt: 187
InChI Key:
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Description

“[3-(1-cyanocyclopropyl)phenyl]boronic acid” is a chemical compound with the CAS Number: 2096334-10-8 . It has a molecular weight of 187.01 and is typically in the form of a powder .


Synthesis Analysis

The synthesis of boronic acids, such as “this compound”, often involves Suzuki–Miyaura coupling . This is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this method originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .


Molecular Structure Analysis

The IUPAC name of this compound is 3-(1-cyanocyclopropyl)phenylboronic acid . The Inchi Code is 1S/C10H10BNO2/c12-7-10(4-5-10)8-2-1-3-9(6-8)11(13)14/h1-3,6,13-14H,4-5H2 .


Chemical Reactions Analysis

Boronic acids, including “this compound”, are often used in Suzuki-Miyaura coupling reactions . These reactions involve the coupling of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

It is stored at a temperature of 4 degrees Celsius . The compound is hygroscopic .

Scientific Research Applications

Electrochemical Borylation of Carboxylic Acids
Boronic acids, including [3-(1-cyanocyclopropyl)phenyl]boronic acid, are vital in organic chemistry for their role as intermediates in synthesis and as key motifs in medicines. A notable application is the electrochemical borylation of carboxylic acids to boronic acids. This method is lauded for its simplicity, broad substrate scope, scalability, and economic efficiency. It's used in the synthesis of complex polycyclopropane natural products like jawsamycin (Barton et al., 2021).

Enantioselective Aza-Michael Additions
Boronic acids also play a crucial role in catalysis. The aza-Michael addition of hydroxamic acid to quinone imine ketals, catalyzed by boronic acids, is a breakthrough. This process, using 3-borono-BINOL as a chiral catalyst, enables the creation of densely functionalized cyclohexanes in a highly enantioselective manner (Hashimoto et al., 2015).

Optical Modulation with Phenyl Boronic Acid
Phenyl boronic acids, structurally related to this compound, are significant in material science for their binding capabilities with saccharides and for anchoring hydrophilic polymer backbones to hydrophobic graphene or carbon nanotubes. This property is leveraged in the optical modulation of materials, demonstrating the influence of boronic acid structure on the photoluminescence quantum yield of single-walled carbon nanotubes (SWNTs) (Mu et al., 2012).

Boronic Acid in Crystal and Molecular Structures
Studies on the crystal and molecular structures of boron heterocycles highlight the significance of this compound analogs. These compounds exhibit notable stability and are potentially valuable for biological studies due to their structural characteristics and intramolecular N->B bond coordination, contributing to our understanding of boron chemistry in various contexts (Mancilla et al., 1997).

Safety and Hazards

“[3-(1-cyanocyclopropyl)phenyl]boronic acid” is harmful if swallowed . It is recommended to avoid breathing its mist, gas or vapours, and to avoid contact with skin and eyes . Personal protective equipment should be used when handling this compound .

Future Directions

The future directions of research involving “[3-(1-cyanocyclopropyl)phenyl]boronic acid” could involve further exploration of its use in Suzuki–Miyaura coupling reactions . The development of systems that induce good mixing could lead to a disabling of the acid-catalysed hydrolysis, resulting in fewer side-products .

Mechanism of Action

Target of Action

Boronic acids, including this compound, are commonly used in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, targeting electrophilic carbon atoms in organic molecules .

Mode of Action

In Suzuki-Miyaura cross-coupling reactions, [3-(1-cyanocyclopropyl)phenyl]boronic acid interacts with its targets through a process called transmetalation . This process involves the transfer of the boronic acid group (and the attached organic group) from boron to a transition metal, typically palladium . The palladium then forms a new bond with the electrophilic carbon atom in the target molecule .

Biochemical Pathways

In the context of suzuki-miyaura cross-coupling reactions, this compound plays a crucial role in the formation of new carbon-carbon bonds . This can lead to the synthesis of a wide range of organic compounds, potentially affecting various biochemical pathways depending on the specific reaction context .

Pharmacokinetics

The compound’s physical form is a powder , which suggests it could be administered in various ways, potentially influencing its absorption and distribution

Result of Action

The molecular and cellular effects of this compound are largely dependent on the specific context of its use. In Suzuki-Miyaura cross-coupling reactions, the compound enables the formation of new carbon-carbon bonds, leading to the synthesis of various organic compounds . The specific effects at the molecular and cellular level would depend on the nature of these compounds.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, in Suzuki-Miyaura cross-coupling reactions, the reaction conditions (e.g., temperature, solvent, presence of a base) can significantly affect the efficiency of the transmetalation process and the yield of the reaction . Additionally, the compound’s stability may be influenced by storage conditions .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for [3-(1-cyanocyclopropyl)phenyl]boronic acid involves the reaction of 1-cyanocyclopropane carboxylic acid with phenylboronic acid in the presence of a catalyst.", "Starting Materials": [ "1-cyanocyclopropane carboxylic acid", "phenylboronic acid" ], "Reaction": [ "1. Dissolve 1-cyanocyclopropane carboxylic acid and phenylboronic acid in a suitable solvent such as tetrahydrofuran (THF).", "2. Add a catalytic amount of a palladium catalyst such as palladium acetate and a base such as potassium carbonate to the reaction mixture.", "3. Heat the reaction mixture under reflux for several hours.", "4. Allow the reaction mixture to cool and then filter off any solids.", "5. Acidify the filtrate with hydrochloric acid to precipitate the product.", "6. Collect the product by filtration and wash with water and a suitable organic solvent such as diethyl ether.", "7. Dry the product under vacuum to obtain [3-(1-cyanocyclopropyl)phenyl]boronic acid." ] }

2096334-10-8

Molecular Formula

C10H10BNO2

Molecular Weight

187

Purity

95

Origin of Product

United States

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